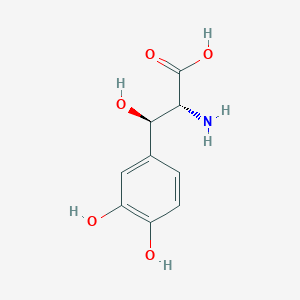

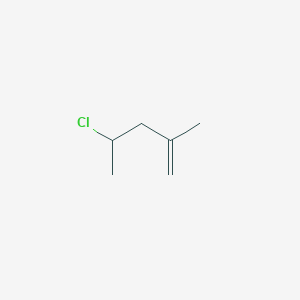

![molecular formula C8H14ClN3O B1145573 (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride CAS No. 1227465-76-0](/img/structure/B1145573.png)

(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves ring opening followed by ring closure reactions. For example, the synthesis of novel pyrazolo[3,4-b]pyridine derivatives has been achieved through such methods, indicating the complexity and versatility of synthetic routes available for this class of compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by complex heterocyclic systems. These structures have been established using various analytical techniques, including elemental analysis and spectral data. Computational methods, such as DFT calculations, are also employed to predict and confirm the molecular geometry, electronic structure, and reactivity of these molecules (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, showcasing a range of chemical behaviors. For instance, their reactivity has been explored through theoretical studies, which predict the sites of nucleophilic attack and help understand the chemical stability of these molecules. Such insights are crucial for their application in further chemical synthesis and modifications (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Pyrazole Derivatives : A study presented the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone, highlighting the potential of pyrazole derivatives in pharmacology due to a range of biological activities including antimicrobial and anticancer properties (Bawa et al., 2010).

Complex Formation and Structural Studies : Research involving cyclic π-perimeter hydrocarbon platinum group metal complexes of 3-(2-pyridyl)pyrazole derived ligands provided insights into the structural aspects of these complexes, potentially relevant for understanding similar compounds (Sairem et al., 2012).

Crystallography of Pyrazole Derivatives : A study on bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate provided detailed crystallographic data, contributing to the structural understanding of pyrazole compounds (Seredyuk et al., 2014).

Biological Activities

Antimicrobial and Anticancer Properties : Pyrazole derivatives have been investigated for their antimicrobial and anticancer activities. For instance, a study explored the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, showcasing the potential of pyrazole compounds in therapeutic applications (Sidhaye et al., 2011).

Potential in Anticancer Therapy : Novel pyrazole derivatives have shown promising results as potential anticancer agents, indicating the relevance of these compounds in medical research (Hafez et al., 2016).

Material Science Applications

- Corrosion Inhibition : Pyrazole derivatives have been studied as corrosion inhibitors, an application relevant in material science. For example, the inhibition effect of two organic compounds of the pyridine-pyrazole type in acidic corrosion of steel was investigated, demonstrating the potential use of these compounds in protecting materials (Tebbji et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-11-8-2-3-9-4-6(8)7(5-12)10-11;/h9,12H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJWUNFWFXPMFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C(=N1)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679284 |

Source

|

| Record name | (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride | |

CAS RN |

1227465-76-0 |

Source

|

| Record name | (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.